1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione
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Overview
Description
1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione involves several steps. One common synthetic route includes the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an aryl halide under basic conditions . The reaction typically requires a high temperature and an inert atmosphere to proceed efficiently. Industrial production methods may involve optimizing reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for its antiviral activity.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-7-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-5-4-6-12-15(11)19(17(21)16(12)20)9-10-22-14-8-3-2-7-13(14)18/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMSMQEKJJUMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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